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Compound of Interest

Compound Name: 3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone

CAS No.: 898787-17-2

Cat. No.: B1326187

Get Quote

The propiophenone scaffold, a simple aryl ketone, represents a remarkably versatile starting point in medicinal chemistry.[1] Its derivatives have been

activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4][5] This guide provides an in-depth comparison of t

different classes of propiophenone analogs, offering insights into the chemical modifications that enhance their therapeutic potential. We will delve int

present supporting data to guide future drug discovery efforts.

The Propiophenone Core: A Privileged Scaffold
The propiophenone molecule consists of a phenyl group attached to a propanone backbone.[6] This fundamental structure is readily synthesized thro

benzene with propanoyl chloride or the ketonization of benzoic and propionic acids.[1] Its appeal in drug design lies in the numerous sites available fo

tuning of pharmacokinetic and pharmacodynamic properties.

Propiophenone Analogs as Anticancer Agents: Targeting Tubulin
A significant body of research has focused on developing propiophenone analogs, particularly those with a chalcone-like structure (1,3-diphenyl-2-pro

Many of these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[8]

Mechanism of Action: Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[8] They are dynamic polymers 

that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis. Many propiophenone-derived cha

tubulin, preventing polymerization and disrupting the formation of the mitotic spindle.[8][9]
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Comparative SAR of Anticancer Propiophenone Analogs
The anticancer activity of these analogs is highly dependent on the substitution patterns on the two aromatic rings (Ring A and Ring B) of the chalcon

Ring A (Derived from Propiophenone): The presence of a 3,4,5-trimethoxyphenyl group on Ring A is consistently associated with high potency.[9] T

tubulin inhibitors, as it appears to fit snugly into a hydrophobic pocket of the colchicine-binding site.[9]

Ring B (Derived from Benzaldehyde): Modifications on Ring B can significantly modulate activity.

Electron-donating groups like methoxy (-OCH3) and methyl (-CH3) on the B-ring can enhance anticancer activity.[10]

Electron-withdrawing groups, particularly halogens like fluorine (-F) and trifluoromethyl (-CF3), have also been shown to increase potency.[8][10]

with substitutions at the 2, 3, and 4-positions often yielding the most active compounds.

Compound ID Ring A Substituent Ring B Substituent
Cytotoxicity (IC50 in µM) against
MCF-7

Analog 1 4'-amino 4-fluoro 3.88

Analog 2 4'-amino 3,4-dimethoxy >100

Analog 3 Unsubstituted 4-(trifluoromethyl) 0.15 - 0.33 (range across cell lines)

Analog 4 Unsubstituted 4-methoxy 1.52 (tubulin polymerization IC50)
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Causality: The SAR data suggest that a combination of steric and electronic factors governs the interaction with the tubulin target. The 3,4,5-trimethox

hydrophobic and hydrogen bonding interactions. On Ring B, substituents that can enhance the overall planarity of the molecule or participate in additi

improve activity. The varied effectiveness of both electron-donating and electron-withdrawing groups suggests that multiple binding modes may be po

steric and hydrophobic interactions in some cases.

Propiophenone Analogs as Antimicrobial Agents
Propiophenone derivatives have also been investigated for their antimicrobial properties.[2] The structural requirements for antibacterial and antifunga

activity.

General SAR for Antimicrobial Activity
For antimicrobial propiophenone analogs, the focus is often on modifications that increase the compound's ability to disrupt microbial cell membranes

Lipophilicity: Increased lipophilicity often correlates with better antimicrobial activity, as it facilitates passage through the microbial cell wall and mem

Halogenation: The introduction of halogen atoms (F, Cl, Br) on the phenyl rings frequently enhances both antibacterial and antifungal activity.[11] Th

lipophilicity and the ability of halogens to form halogen bonds with biological targets.

Heterocyclic Moieties: Incorporating heterocyclic rings, such as azetidinone, can lead to potent antimicrobial agents.[12]

Compound ID Key Structural Feature Activity Target Organism

Analog 5 4-fluoro, 2-trifluoromethyl on Ring B MIC = 15.6 µg/mL S. aureus

Analog 6 2-fluoro, 4-trifluoromethyl on Ring B MIC = 7.81 µg/mL S. aureus

Analog 7 Benzophenone fused azetidinone Good activity Various bacteria/fungi

Comparison with Anticancer Analogs: While some overlap exists (e.g., the utility of fluoro substituents), the SAR for antimicrobial activity is distinct. Th

crucial for antitubulin activity, is less common in potent antimicrobial analogs. Instead, a higher degree of halogenation and the incorporation of differe

disrupting microbial processes.

Propiophenone Analogs as Anti-inflammatory and Antidiabetic Agents
The versatility of the propiophenone scaffold extends to anti-inflammatory and antidiabetic applications.

Anti-inflammatory Activity: Chalcone derivatives have shown the ability to reduce inflammation, often by inhibiting the denaturation of proteins.[13] T

elucidated but appears to benefit from hydroxyl substitutions on the phenyl rings.[13]

Antidiabetic Activity: A series of propiophenone derivatives have been synthesized and shown to have antihyperglycemic effects.[3] Some of these 

phosphatase 1B (PTP-1B), a key negative regulator of the insulin signaling pathway.[3]

Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.

General Synthesis of Propiophenone-derived Chalcones
The Claisen-Schmidt condensation is the most common method for synthesizing the chalcone backbone.[11]

Dissolution: Dissolve the substituted acetophenone (or propiophenone) (1 eq.) and the substituted benzaldehyde (1 eq.) in a suitable solvent like et

Base Addition: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise to the stirred solution

Reaction: Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

Workup: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.
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Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the

Click to download full resolution via product page

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic anticancer drugs.[14][15]

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell at

Compound Treatment: Treat the cells with various concentrations of the synthesized propiophenone analogs and a vehicle control (e.g., DMSO). In

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells w

MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound tha

Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that preven

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a 0.5 McFarla

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.[17]

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]

Conclusion and Future Perspectives
The propiophenone scaffold is a proven platform for the development of diverse therapeutic agents. SAR studies have revealed distinct structural req

anticancer agents targeting tubulin, a 3,4,5-trimethoxyphenyl Ring A is highly favorable, while various substitutions on Ring B can fine-tune potency. F

halogenation are key drivers of activity.

Future research should focus on:

Mechanism of Action Studies: For many of these analogs, the precise molecular targets remain unknown.[19] Target identification studies will be cr

Hybrid Molecules: Combining the propiophenone scaffold with other known pharmacophores could lead to hybrid molecules with enhanced activity 

Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their absorption, distribution, metabolism, and excretion (ADME) prop

candidates.

By leveraging the comparative SAR data and robust experimental methodologies outlined in this guide, researchers can more effectively navigate the

discover novel and potent therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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